2-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]furan-3-carboxamide
Overview
Description
2-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]furan-3-carboxamide is a heterocyclic compound that incorporates a furan ring, a pyridine ring, and a thiadiazole ring. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of multiple heteroatoms (nitrogen, oxygen, and sulfur) in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]furan-3-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling with Pyridine: The thiadiazole intermediate is then coupled with a pyridine derivative through a nucleophilic substitution reaction.
Formation of the Furan Ring: The final step involves the formation of the furan ring, which can be achieved through various methods such as the Paal-Knorr synthesis or the cyclization of appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]furan-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents such as halogens (Cl₂, Br₂), alkyl halides, and organometallic compounds (Grignard reagents) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
2-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]furan-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial, anti-inflammatory, or anticancer agent.
Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Materials Science: The compound’s heterocyclic structure may impart useful properties for the development of new materials, such as organic semiconductors or catalysts.
Mechanism of Action
The mechanism of action of 2-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]furan-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: This compound shares the pyridine ring but lacks the thiadiazole and furan rings.
2-furoic acid: Contains the furan ring but lacks the pyridine and thiadiazole rings.
Thiosemicarbazide derivatives: These compounds contain the thiadiazole ring but may lack the furan and pyridine rings.
Uniqueness
2-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]furan-3-carboxamide is unique due to the combination of its three heterocyclic rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-methyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)furan-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c1-8-10(4-7-19-8)11(18)15-13-17-16-12(20-13)9-2-5-14-6-3-9/h2-7H,1H3,(H,15,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTQELBEMMZUKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=NN=C(S2)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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